molecular formula C14H12O2 B091923 4-Acetoxybiphenyl CAS No. 148-86-7

4-Acetoxybiphenyl

Cat. No. B091923
Key on ui cas rn: 148-86-7
M. Wt: 212.24 g/mol
InChI Key: MISFQCBPASYYGV-UHFFFAOYSA-N
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Patent
US08816135B2

Procedure details

Into a 3-liter, 4-way flask equipped with a reflux cooling tube, 373.8 g of acetic anhydride and 248.0 g (1.46 mol) of 4-phenylphenol were introduced and the mixture was heated to cause reaction for 3 hours under agitation while keeping the temperature in the flask at 130° C. After the reaction, the reflux pipe was replaced with a distillation pipe and acetic anhydride and acetic acid were removed by distillation under decompression, after which n-heptane was added and the mixture was cooled. The precipitated crystal was filtered out and dried to obtain 296.8 g of 4-acetoxybiphenyl in a white crystal form. The yield relative to the material 4-phenylphenol was 96% (mol).
Quantity
373.8 g
Type
reactant
Reaction Step One
Quantity
248 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=O)[CH3:2].[C:8]1([C:14]2[CH:19]=CC(O)=[CH:16][CH:15]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C(O)(=O)C>[C:5]([O:4][C:1]1[CH:16]=[CH:15][C:14]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:19][CH:2]=1)(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
373.8 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
248 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 3-liter, 4-way flask equipped with a reflux
TEMPERATURE
Type
TEMPERATURE
Details
cooling tube
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
CUSTOM
Type
CUSTOM
Details
reaction for 3 hours under agitation
Duration
3 h
CUSTOM
Type
CUSTOM
Details
at 130° C
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
were removed by distillation under decompression
ADDITION
Type
ADDITION
Details
after which n-heptane was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
FILTRATION
Type
FILTRATION
Details
The precipitated crystal was filtered out
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 296.8 g
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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